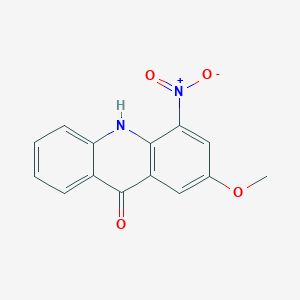

9(10H)-Acridinone, 2-methoxy-4-nitro-

Description

Overview of the Acridinone (B8587238) Scaffold in Chemical Research

The acridinone scaffold, chemically known as Acridin-9(10H)-one, is an organic compound featuring a tricyclic aromatic system with a carbonyl group at the 9-position. wikipedia.org This planar molecular structure is a key determinant of its chemical behavior and biological interactions. wikipedia.orgrsc.org Acridinone and its functional analogue, acridine (B1665455), are considered privileged pharmacophores in medicinal chemistry. rsc.orgnih.gov

One of the most notable properties of the acridinone core is its ability to intercalate with DNA. The flat, polyaromatic nature of the scaffold allows it to insert itself between the base pairs of the DNA helix, a mechanism that is central to the design of various antitumor agents. nih.govresearchgate.nettandfonline.com This interaction can disrupt DNA replication and transcription, leading to cell death, which is a desirable outcome in cancer therapy. researchgate.net

Beyond its role as a DNA intercalator, the acridinone framework is found in a variety of natural alkaloids, particularly from plants of the Rutaceae family, which have demonstrated a range of biological effects. rsc.orgnih.gov The scaffold's inherent fluorescence is another significant feature, enabling its use in the development of fluorescent probes for monitoring biochemical and metabolic processes. rsc.orgnih.gov Researchers have utilized acridone-based probes for sensing biologically important ions and molecules. nih.gov

The diverse applications of the acridinone scaffold are summarized in the table below:

| Application Area | Description | Key References |

| Oncology | Acts as a DNA intercalator, forming the basis for antitumor drug design. Also targets enzymes like topoisomerase and telomerase. | researchgate.nettandfonline.comresearchgate.net |

| Medicinal Chemistry | Serves as a "privileged pharmacophore" for developing drugs against various diseases, including malaria, bacterial infections, and neurodegenerative disorders. | rsc.orgnih.govrsc.orgnih.gov |

| Biochemical Probes | The fluorescent nature of the scaffold is exploited to create sensors for ions and biomolecules like ATP/ADP. | rsc.orgnih.gov |

| Materials Science | Used as dyes and fluorescent materials for visualization and in laser technologies. | rsc.orgresearchgate.net |

Significance of Substituted Acridinones in Advanced Chemical Systems

While the fundamental acridinone structure possesses inherent activity, the strategic placement of various substituents on the tricyclic ring system is crucial for tailoring its properties for specific applications. tandfonline.com The type and position of these functional groups can profoundly influence the molecule's biological activity, selectivity, and physicochemical characteristics.

Substitution allows for the fine-tuning of the electronic and steric properties of the acridinone core, enhancing its interaction with specific biological targets. For instance, research has shown that the presence of 6-chloro and 2-methoxy substituents on the acridine ring is critical for potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. nih.govptfarm.pl Similarly, in the development of inhibitors for enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research, the presence of methoxy (B1213986) and chlorine groups was found to contribute to better interactions with the enzyme's active site. rsc.org

In other advanced applications, 10-N-substituted acridones, which bear alkyl side chains with tertiary amine groups, have been designed as novel chemosensitizers. These compounds can enhance the potency of existing drugs against multidrug-resistant malaria parasites. nih.gov The nature of the substituent also impacts other properties; for example, the addition of bulky groups like methoxy or prenyl at certain positions can reduce radical scavenging activity due to steric hindrance. nih.gov The electron-withdrawing nature of a nitro group has been shown to enhance the DNA binding ability of the acridone (B373769) scaffold, a property of interest in developing cytotoxic agents. ijpsr.comijrpc.com

The influence of substitution is a recurring theme in acridinone research, demonstrating that the core scaffold provides a versatile platform upon which highly specific and potent chemical agents can be constructed.

Current Research Trajectories for 9(10H)-Acridinone, 2-methoxy-4-nitro-

A review of the current chemical literature indicates that 9(10H)-Acridinone, 2-methoxy-4-nitro- is a sparsely investigated compound. There is a lack of dedicated studies focusing on its synthesis, characterization, and potential applications. However, its structure, which combines the acridinone core with a methoxy and a nitro group, allows for informed speculation on its potential properties and research directions based on the known effects of these substituents.

Synthesis: The synthesis of 9(10H)-Acridinone, 2-methoxy-4-nitro- would likely follow established routes for creating substituted acridones. A common method is the Ullmann condensation, followed by cyclization. ijpsr.comijrpc.com In this hypothetical synthesis, 2-chlorobenzoic acid would react with 2-methoxy-4-nitroaniline (B147289) in an Ullmann condensation to form an N-phenylanthranilic acid intermediate. This intermediate would then be cyclized, often using a dehydrating agent like polyphosphoric acid, to yield the target acridone. ijpsr.comijrpc.com

Potential Properties and Research Focus: The combination of the 2-methoxy and 4-nitro substituents suggests several potential areas of research:

Anticancer Activity: The nitro group is a strong electron-withdrawing group. Studies on other nitro-substituted acridones have demonstrated that this feature can enhance the molecule's ability to bind to DNA. ijpsr.comijrpc.com This suggests that 9(10H)-Acridinone, 2-methoxy-4-nitro- could be investigated as a potential DNA intercalator and cytotoxic agent for cancer research.

Enzyme Inhibition: The methoxy group has been shown to play a role in the inhibitory activity of acridones against certain enzymes. rsc.org The specific placement at the 2-position could be explored for its effect on various enzymatic targets.

Antiprotozoal Agents: As previously noted, 2-methoxy substituted acridines have shown promise as antimalarial compounds. nih.govptfarm.pl Therefore, the target compound could be screened for activity against Plasmodium falciparum and other parasites.

The table below outlines the key structural features of 9(10H)-Acridinone, 2-methoxy-4-nitro- and their inferred potential functions based on related compounds.

| Structural Moiety | Known Influence in Related Compounds | Potential Research Trajectory for Target Compound |

| Acridinone Core | DNA intercalation, fluorescence, broad biological activity. nih.govresearchgate.net | Foundation for anticancer, antiprotozoal, and fluorescent probe development. |

| 4-Nitro Group | Electron-withdrawing; enhances DNA binding. ijpsr.comijrpc.com | Investigation as a potent cytotoxic agent due to predicted strong DNA affinity. |

| 2-Methoxy Group | Associated with antimalarial activity and enzyme inhibition. rsc.orgnih.gov | Screening for antimalarial properties and as an inhibitor for various enzyme systems. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

89974-79-8 |

|---|---|

Molecular Formula |

C14H10N2O4 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

2-methoxy-4-nitro-10H-acridin-9-one |

InChI |

InChI=1S/C14H10N2O4/c1-20-8-6-10-13(12(7-8)16(18)19)15-11-5-3-2-4-9(11)14(10)17/h2-7H,1H3,(H,15,17) |

InChI Key |

ICFOIFBVAYOSBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)[N+](=O)[O-])NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 9 10h Acridinone, 2 Methoxy 4 Nitro and Its Derivatives

Classical and Established Synthetic Routes to the Acridinone (B8587238) Core

The traditional and most reliable methods for constructing the acridinone skeleton typically involve a two-step process: a copper-catalyzed N-arylation followed by an intramolecular cyclization.

Ullmann Condensation and Subsequent Cyclization Strategies

The Ullmann condensation is a cornerstone in the synthesis of N-phenylanthranilic acid, the key precursor to the acridinone ring system. nih.gov This reaction involves the copper-promoted coupling of an aniline (B41778) derivative with an ortho-halobenzoic acid. nih.govbeilstein-journals.org Traditionally, this reaction requires harsh conditions, including high temperatures (often exceeding 210°C), stoichiometric amounts of copper powder or copper salts, and high-boiling polar solvents like nitrobenzene (B124822) or N-methylpyrrolidone. wikipedia.orgmdpi.com The reaction is typically performed in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the condensation. researchgate.net

Following the successful synthesis of the N-phenylanthranilic acid intermediate, the final acridinone ring is formed through an intramolecular cyclization. This step is an electrophilic aromatic substitution, typically achieved by heating the precursor in the presence of a strong acid catalyst. Common reagents for this cyclization include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). researchgate.net The strong acid protonates the carboxylic acid group, facilitating the intramolecular acylation of the adjacent aromatic ring to yield the tricyclic 9(10H)-acridinone structure.

Key Precursors and Reaction Pathways for 9(10H)-Acridinone, 2-methoxy-4-nitro-

To synthesize the specifically substituted 9(10H)-Acridinone, 2-methoxy-4-nitro-, the classical Ullmann-cyclization route is adapted by selecting appropriately substituted precursors. The general pathway is outlined below:

Ullmann Condensation: The reaction begins with the copper-catalyzed condensation of o-chlorobenzoic acid and 2-methoxy-4-nitroaniline (B147289) . The nitro group on the aniline ring is a strong electron-withdrawing group, which can activate the aryl halide toward nucleophilic attack, potentially facilitating the condensation reaction. wikipedia.org

Intermediate Formation: This condensation yields the intermediate N-(2-methoxy-4-nitrophenyl)anthranilic acid.

Intramolecular Cyclization: The intermediate is then treated with a strong acid, such as polyphosphoric acid or sulfuric acid, and heated. This induces an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid group attacks the activated nitrophenyl ring to close the central ring and form the final product, 9(10H)-Acridinone, 2-methoxy-4-nitro-.

Figure 1: General reaction pathway for the synthesis of 9(10H)-Acridinone, 2-methoxy-4-nitro- via Ullmann condensation and subsequent acid-catalyzed cyclization.

Figure 1: General reaction pathway for the synthesis of 9(10H)-Acridinone, 2-methoxy-4-nitro- via Ullmann condensation and subsequent acid-catalyzed cyclization.Contemporary and Green Synthesis Approaches

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and faster methods for acridinone synthesis. These approaches include the use of advanced catalytic systems, microwave irradiation, and explorations into flow chemistry.

Catalyst-Mediated Transformations

Recent advancements have focused on improving the classical Ullmann reaction by moving from stoichiometric copper to more efficient catalytic systems. Modern Ullmann-type reactions can be performed under milder conditions using soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates. wikipedia.org These catalytic systems enhance the reaction's efficiency and broaden its substrate scope. For the cyclization step, catalysts like iron(II) triflate in combination with dichloromethyl methyl ether have been reported to promote the intramolecular acylation of N-phenylanthranilic acids under mild, ligand-free conditions, offering high regioselectivity and excellent yields. Furthermore, palladium-catalyzed reductive annulation reactions of resorcinols and 2-nitrobenzaldehydes represent a novel approach to directly synthesize certain acridinone derivatives.

Novel catalyst substrates, such as core-shell magnetic nanoparticles functionalized with nickel, have also been developed to facilitate the synthesis of acridone (B373769) derivatives through multi-component reactions, demonstrating high efficiency and recyclability. nih.gov

Microwave-Assisted Synthesis of Acridinone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including acridinones. researchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields compared to conventional heating methods. researchgate.net

In the context of acridinone synthesis, microwaves have been successfully applied to both the Ullmann condensation and the subsequent cyclization. The rapid and efficient heating provided by microwaves can overcome the high activation energies often associated with these reactions. For instance, the condensation of 2-chlorobenzoic acids with anilines and the subsequent cyclization have been efficiently performed in a microwave reactor, sometimes using Lewis acid catalysts like zinc chloride in a dry media approach. researchgate.netaurigeneservices.com The use of ultrasound irradiation in conjunction with water as a solvent has also been shown to significantly accelerate the Ullmann-Goldberg reaction for preparing N-phenylanthranilic acids, reducing reaction times from hours to as little as 20 minutes. researchgate.net

| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Ullmann Condensation | 5 hours (Reflux in water) | 20 minutes (Ultrasound/Water) | researchgate.net |

| Acridone Synthesis (One-Pot) | 4-6 hours (Reflux) | 4-7 minutes (Microwave, 160W) | researchgate.net |

Flow Chemistry Applications in Acridinone Synthesis

Continuous flow chemistry is a modern synthetic technology where reactants are pumped through a reactor in a continuous stream. aurigeneservices.comdrreddys.com This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and easier scalability. aurigeneservices.comnih.gov Flow chemistry has been successfully applied to the synthesis of a wide range of active pharmaceutical ingredients (APIs) and heterocyclic compounds. drreddys.comnih.govnih.gov

Regioselectivity and Chemo-selectivity in the Synthesis of Substituted Acridinones

Regioselectivity in the synthesis of acridinone derivatives dictates the position at which a substituent will be added to the aromatic core. This is a crucial consideration for creating specific isomers, such as 2-methoxy-4-nitro-9(10H)-acridinone. The inherent electronic properties of the acridone skeleton, along with the directing effects of existing substituents, guide the regiochemical outcome of electrophilic aromatic substitution and other modification reactions.

For instance, in the synthesis of related acridone natural products, regioselective annulation has been achieved through methods like titanium isopropoxide-mediated intramolecular hydrogen bonding-directed annulation. acs.orgnih.gov This approach allows for the construction of complex tetracyclic acridone derivatives from simpler, commercially available starting materials like anthranilic acid and phenol (B47542) derivatives. acs.orgnih.gov

Furthermore, oxidative demethylation presents another pathway for achieving regioselectivity. The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) on an ortho-dimethoxyacridone has been shown to selectively furnish an ortho-quinone, leaving one methoxyl group intact for further functionalization. rsc.org This highlights how the choice of reagent can lead to a specific regioisomer.

Chemoselectivity, the ability to react with one functional group in the presence of others, is also a key factor. In the context of synthesizing 2-methoxy-4-nitro-9(10H)-acridinone, a potential synthetic route could involve the nitration of a 2-methoxyacridone precursor. The methoxy (B1213986) group at the C-2 position is an ortho-, para-directing group, which would favor the introduction of the nitro group at either the C-1 or C-3 position. However, steric hindrance might influence the final position. The synthesis of a related compound, 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester, was achieved by nitrating the corresponding acridone precursor, demonstrating the feasibility of introducing a nitro group onto the acridone ring system. nih.gov

The functionalization of the acridinium (B8443388) core with satisfactory chemo- and regioselectivity can be challenging. chinesechemsoc.org However, late-stage C-H functionalization strategies are emerging as powerful tools to introduce a variety of substituents at specific positions on the acridinium scaffold. chinesechemsoc.org

Optimization of Reaction Conditions for Yield and Purity of 9(10H)-Acridinone, 2-methoxy-4-nitro- Analogs

The optimization of reaction conditions is a critical step in the synthesis of 9(10H)-Acridinone, 2-methoxy-4-nitro- analogs to ensure high yields and purity. Key parameters that are often fine-tuned include the choice of solvent, catalyst, reaction temperature, and reaction time.

The synthesis of the precursor, 2-methoxyacridone, can be achieved through the Ullmann condensation of o-chlorobenzoic acid and p-anisidine, followed by cyclization using polyphosphoric acid. uncw.edu Microwave-assisted synthesis has also been reported as an efficient method for preparing 9-acridone derivatives, often leading to significant reductions in reaction time and improved yields. jocpr.com For example, the reaction of o-chlorobenzoic acid with various anilines in the presence of ZnCl2 under microwave irradiation has been shown to produce 9-acridones in high yields. jocpr.com

The N-alkylation of the acridone ring is another important reaction for generating derivatives. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, in a two-phase system of an organic solvent and aqueous potassium hydroxide (B78521) has been shown to facilitate the N-alkylation of 2-methoxyacridone in good yield. uncw.edu Traditional methods for N-alkylation often require harsh conditions, such as the use of sodium amide in anhydrous toluene, and can result in lower yields. uncw.edu

The following table illustrates the impact of different catalysts and conditions on the yield of related acridone syntheses, providing a framework for optimizing the synthesis of 2-methoxy-4-nitro-9(10H)-acridinone analogs.

| Catalyst/Method | Reaction | Yield (%) | Reference |

| Polyphosphoric acid | Cyclization of N-(p-methoxyphenyl)anthranilic acid | - | uncw.edu |

| ZnCl2 / Microwave | Condensation of o-chlorobenzoic acid and p-anisidine | 95 | jocpr.com |

| Tetrabutylammonium bromide / PTC | N-alkylation of 2-methoxyacridone | Good | uncw.edu |

| Sodium amide | N-alkylation of 2-methoxyacridone | Low | uncw.edu |

The purification of the final product and its analogs is typically achieved through techniques such as recrystallization or column chromatography to ensure high purity. nih.govuncw.edu The characterization of the synthesized compounds is then carried out using various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry, along with elemental analysis. uncw.edu

Advanced Spectroscopic and Crystallographic Elucidation of Acridinone Structure and Dynamics

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the molecular structure and its environment.

For a molecule such as 9(10H)-Acridinone, 2-methoxy-4-nitro-, FT-IR and Raman spectroscopy would be expected to reveal characteristic vibrational frequencies corresponding to its key functional groups. These include the stretching and bending vibrations of the C=O (carbonyl), N-H (amine), C-O-C (ether), and NO₂ (nitro) groups. The analysis of the fingerprint region (typically 400-1500 cm⁻¹) would provide a unique pattern of absorptions, allowing for comparison with known acridinone (B8587238) spectra and confirmation of the substitution pattern on the aromatic rings.

Furthermore, these techniques are invaluable for real-time reaction monitoring. For instance, during the synthesis of 9(10H)-Acridinone, 2-methoxy-4-nitro-, one could monitor the disappearance of reactant peaks and the emergence of product peaks, thereby optimizing reaction conditions and ensuring complete conversion.

Table 1: Expected Vibrational Frequencies for 9(10H)-Acridinone, 2-methoxy-4-nitro- (Note: This table is illustrative and contains expected ranges based on known functional group absorptions. No experimental data for the specific compound was found.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Acridinone) | Stretching | 3100-3300 |

| C=O (Acridinone) | Stretching | 1620-1680 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500-1570 |

| NO₂ (Nitro) | Symmetric Stretching | 1300-1370 |

| C-O-C (Methoxy) | Asymmetric Stretching | 1200-1275 |

| C-O-C (Methoxy) | Symmetric Stretching | 1000-1075 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For 9(10H)-Acridinone, 2-methoxy-4-nitro-, ¹H NMR would be expected to show distinct signals for each of the aromatic protons, the N-H proton, and the methoxy (B1213986) protons. The chemical shifts (δ) of these signals would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. Coupling patterns (e.g., doublets, triplets) would reveal the connectivity of the protons on the aromatic rings. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom, with the carbonyl carbon appearing at a characteristic downfield shift.

Table 2: Predicted ¹H NMR Chemical Shifts for 9(10H)-Acridinone, 2-methoxy-4-nitro- (Note: This table is hypothetical and intended for illustrative purposes. No experimental NMR data for the specific compound was found.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 11.0-12.0 | singlet |

| Aromatic-H | 7.0-8.5 | multiplet |

| Methoxy-H | 3.8-4.2 | singlet |

For more complex acridinone derivatives or in cases of signal overlap in 1D spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY reveals proton-proton coupling networks, while HSQC correlates proton signals with their directly attached carbon atoms. These experiments would definitively establish the complete bonding framework of 9(10H)-Acridinone, 2-methoxy-4-nitro-.

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline form. This technique can provide information about molecular conformation and packing in the solid state, which may differ from the solution state. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For 9(10H)-Acridinone, 2-methoxy-4-nitro-, HRMS would provide an exact mass measurement with high accuracy (typically to within a few parts per million), which would confirm its molecular formula, C₁₄H₁₀N₂O₄.

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be elucidated. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides valuable structural information, confirming the connectivity of the methoxy and nitro groups to the acridinone core.

Table 3: HRMS Data for 9(10H)-Acridinone, 2-methoxy-4-nitro- (Note: The exact mass is calculated based on the molecular formula. No experimental HRMS data for the specific compound was found.)

| Molecular Formula | Calculated Exact Mass |

| C₁₄H₁₀N₂O₄ | 270.0641 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on 9(10H)-Acridinone, 2-methoxy-4-nitro- would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its solid-state conformation.

The crystal structure would reveal the planarity of the acridinone ring system and the orientation of the methoxy and nitro substituents relative to the aromatic core. This information is crucial for understanding how the molecular geometry influences its physical and chemical properties.

Beyond the individual molecular structure, X-ray crystallography illuminates the intermolecular interactions that govern the crystal packing. For 9(10H)-Acridinone, 2-methoxy-4-nitro-, one would expect to observe hydrogen bonding involving the N-H group and potentially the nitro and carbonyl oxygen atoms. Pi-pi stacking interactions between the aromatic acridinone cores are also common in such systems and would be clearly defined by the crystallographic data. Understanding these supramolecular assemblies is key to predicting properties like solubility and melting point.

Mechanistic Investigations of Molecular Interactions Involving 9 10h Acridinone, 2 Methoxy 4 Nitro

Non-Covalent Interactions with Biomolecular Scaffolds (e.g., DNA, Proteins)

The planar, aromatic structure of the acridinone (B8587238) scaffold is a key determinant in its ability to engage in non-covalent interactions with biological macromolecules such as DNA and proteins. These interactions are fundamental to the biological activities of many acridinone derivatives.

Modes of Binding (e.g., Intercalation, Groove Binding, Hydrogen Bonding, π-Stacking)

The primary mode of interaction for many planar aromatic molecules with DNA is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is stabilized by π-stacking interactions between the aromatic system of the acridinone ring and the DNA base pairs. The substituents on the acridinone ring, such as the 2-methoxy and 4-nitro groups, can influence the strength and specificity of this intercalation. For instance, electron-withdrawing groups have been shown to enhance the DNA binding ability of acridones.

In addition to intercalation, acridinone derivatives can also bind to the grooves of the DNA helix. Groove binding is typically driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the ligand and the edges of the base pairs in the major or minor groove. The methoxy (B1213986) and nitro groups of 9(10H)-Acridinone, 2-methoxy-4-nitro- could potentially form hydrogen bonds with the functional groups present in the DNA grooves.

Interactions with proteins are also governed by a similar set of non-covalent forces. The acridinone core can participate in π-stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine in protein binding pockets. Furthermore, the methoxy and nitro substituents can act as hydrogen bond acceptors, while the N-H group of the acridinone ring can serve as a hydrogen bond donor, facilitating specific interactions with protein side chains.

Spectroscopic Signatures of Binding (e.g., Fluorescence Quenching, Circular Dichroism)

Spectroscopic techniques are invaluable tools for characterizing the binding of small molecules to biomacromolecules. Fluorescence spectroscopy is particularly useful for studying the interaction of fluorescent molecules like acridinones with DNA and proteins. Upon binding, the fluorescence intensity of the acridinone derivative may be quenched or enhanced. Fluorescence quenching, a decrease in fluorescence intensity, is a common signature of interaction and can occur through various mechanisms, including photoinduced electron transfer or energy transfer between the fluorophore and the biomolecule. The extent of quenching can be used to determine binding affinities and stoichiometries. For example, studies on propyl acridone (B373769) have demonstrated fluorescence quenching upon interaction with calf thymus DNA (ct-DNA), suggesting an intercalative binding mode. nih.gov

Circular dichroism (CD) spectroscopy is another powerful technique for probing the conformational changes in DNA and proteins upon ligand binding. The CD spectrum of DNA is sensitive to its helical structure. Intercalation of a small molecule typically induces changes in the CD spectrum of DNA, such as an increase in the intensity of the positive band around 275 nm and the negative band around 245 nm, which is indicative of a stabilization of the B-form conformation.

Molecular Recognition and Ligand-Protein Docking Studies for Interaction Sites

Computational methods, particularly molecular docking, provide valuable insights into the specific interaction sites and binding modes of ligands with their macromolecular targets. Docking simulations can predict the preferred orientation of 9(10H)-Acridinone, 2-methoxy-4-nitro- within a DNA groove or a protein's active site and estimate the binding energy. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. For instance, molecular modeling studies of propyl acridone with ct-DNA have helped to visualize the intercalation of the ligand into the DNA base pairs and identify the arene-arene and hydrogen-arene interactions that stabilize the complex. nih.gov

Photophysical Mechanisms of 9(10H)-Acridinone, 2-methoxy-4-nitro-

The photophysical properties of acridinone derivatives are governed by the electronic transitions within the aromatic system and are significantly influenced by the nature and position of substituents.

Absorption and Emission Processes and Spectra

The absorption spectra of acridinones are characterized by intense bands in the ultraviolet (UV) and visible regions, corresponding to π-π* transitions. nih.gov The presence of the methoxy group (an auxochrome) and the nitro group (a chromophore) on the acridinone ring of 9(10H)-Acridinone, 2-methoxy-4-nitro- is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted acridinone. Theoretical studies on substituted 9-acridinones have shown that such substitutions can significantly alter the energies of the electronic transitions. nih.gov

Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then return to the ground state through radiative (fluorescence) or non-radiative pathways. The fluorescence emission of acridinones is typically observed in the blue-green region of the visible spectrum. The following table provides representative absorption and emission data for related acridinone compounds.

| Compound | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) |

| 9(10H)-Acridinone | Ethanol | 249, 382 | 417, 437 |

| 2-Methoxy-9(10H)-acridone | Various | - | - |

| 2-Nitro-9(10-methyl)-acridinone | 1,4-Dioxane | - | - |

Excited State Dynamics and Relaxation Pathways

The excited-state dynamics of acridinones can be complex and involve several competing relaxation pathways. nih.gov Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S1). From the S1 state, the molecule can either emit a photon (fluorescence) to return to the ground state (S0) or undergo non-radiative decay processes such as internal conversion (IC) to the ground state or intersystem crossing (ISC) to a triplet state (T1).

The presence of the nitro group in 9(10H)-Acridinone, 2-methoxy-4-nitro- is likely to have a significant impact on its excited-state dynamics. Nitroaromatic compounds are known to exhibit efficient intersystem crossing due to the presence of low-lying n-π* states, which can facilitate spin-orbit coupling. This can lead to a decrease in the fluorescence quantum yield and the population of the triplet state. The relaxation from the triplet state can occur through phosphorescence (radiative) or non-radiative decay to the ground state.

Furthermore, excited-state proton transfer (ESPT) and the formation of excimers have been observed in N-substituted 2-methoxy-9-acridones, adding to the complexity of their excited-state behavior. nih.gov The specific relaxation pathways and their efficiencies for 9(10H)-Acridinone, 2-methoxy-4-nitro- would depend on a delicate balance of these radiative and non-radiative processes.

Intramolecular Charge Transfer (ICT) Phenomena

The structure of 9(10H)-Acridinone, 2-methoxy-4-nitro- is characteristic of a "push-pull" chromophore, where the methoxy group acts as an electron donor and the nitro group as a strong electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT), a fundamental photophysical process where photoexcitation leads to a significant redistribution of electron density from the donor to the acceptor moiety. nih.gov

In such systems, the ground state possesses some degree of charge polarization, which is significantly enhanced upon absorption of light, leading to a highly polar excited state (S1). nih.gov The efficiency and characteristics of this ICT process are influenced by several factors:

Solvent Polarity: In polar solvents, the highly polar excited state is stabilized, often resulting in a bathochromic (red) shift in the emission spectra and a large Stokes shift. nih.gov

Molecular Geometry: The degree of charge transfer is dependent on the relative orientation of the donor and acceptor groups. For nitroaromatic compounds, the twist of the nitro group during the excited state is a critical factor in the ICT dynamics. nih.gov

Acridone Core: The acridone ring itself is a key component, acting as a π-conjugated bridge that mediates the charge transfer from the methoxy to the nitro group. The nitrogen atom within the acridone ring can modulate the degree of conjugation. rsc.org

Studies on other donor-acceptor acridone derivatives have demonstrated the presence of ICT processes. For instance, N-substitution of acridone with electron-donating groups like triphenylamine (B166846) results in an observable ICT process between the acridone acceptor and the triphenylamine donor. rsc.org This supports the hypothesis that a significant ICT character would be a defining feature of the photophysical properties of 9(10H)-Acridinone, 2-methoxy-4-nitro-.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to enhanced fluorescence. rsc.org

The acridone scaffold has been identified as a component in molecules exhibiting AIE. rsc.orgnih.gov In acridone derivatives functionalized with groups like triphenylamine, tunable AIE with blue and green fluorescence has been observed. rsc.orgnih.gov The emission properties in the aggregated state are sensitive to the particle size and the nature of the spacer linking the acridone core to other functional groups. rsc.orgnih.gov

For 9(10H)-Acridinone, 2-methoxy-4-nitro-, the potential for AIE would largely depend on how the molecules pack in the solid state. Key factors would include:

π-π Stacking: The planar acridone core favors the formation of π-π stacks, which can restrict molecular motion. nih.gov

Hydrogen Bonding: The N-H and C=O groups of the acridone core can participate in intermolecular hydrogen bonding, further rigidifying the structure in the aggregate state. rsc.org

While some acridone derivatives show AIE, others can exhibit aggregation-caused quenching (ACQ) if the intermolecular packing leads to strong excimer coupling that favors non-radiative decay. nih.gov The specific AIE behavior of 9(10H)-Acridinone, 2-methoxy-4-nitro- would require experimental investigation, but the inherent properties of the acridone scaffold suggest it is a plausible characteristic.

| Compound Family | Spacer Group | Emission in Solution | Emission in Aggregate State | Observed Phenomenon |

| Acridone-Triphenylamine | Methylene | Weak | Strong Blue (464 nm) | AIE |

| Acridone-Triphenylamine | Ethyl | Weak | Strong Blue (457 nm) | AIE |

| Acridone-Triphenylamine | Biphenyl | Moderate | Weak Pale Yellow (458-504 nm) | Aggregation-Caused Quenching |

Table based on findings for triphenylamine-functionalized acridones. nih.gov

Electrochemical Properties and Redox Mechanisms of Acridone Compounds

The acridone scaffold is electrochemically active due to its fused heterocyclic ring system containing both an electron-donating nitrogen atom and an electron-accepting carbonyl group. acs.org The electrochemical behavior of acridone derivatives is highly dependent on the nature and position of substituents on the rings.

For 9(10H)-Acridinone, 2-methoxy-4-nitro-, several redox processes can be anticipated:

Reduction of the Nitro Group: The 4-nitro group is a strongly electrophilic moiety and is expected to be the most easily reduced part of the molecule. Aromatic nitro groups typically undergo irreversible, multi-electron reduction steps to form nitroso, hydroxylamine, and ultimately amine functionalities. This process is often pH-dependent. youtube.com

Oxidation/Reduction of the Acridone Core: The acridone ring system can be both oxidized and reduced. The presence of the electron-donating methoxy group would likely make the molecule easier to oxidize compared to unsubstituted acridone, while the electron-withdrawing nitro group would make it easier to reduce.

The mechanism of these redox reactions is generally an outer-sphere electron transfer process, where the electron is transferred without the formation of a covalent bond between the electrode and the molecule. youtube.com The initial step involves the formation of a precursor complex at the electrode surface, followed by the rate-determining electron transfer step. youtube.com The stability of the resulting radical ions is a key factor in the reversibility of the electrochemical process. Studies on other heterocyclic systems, such as pyridones, show that electrochemical activity is highly sensitive to pH, which alters the protonation state of the molecule and thereby its redox potential. mdpi.com

| Process | Expected Behavior for 9(10H)-Acridinone, 2-methoxy-4-nitro- | Influencing Factors |

| Reduction | The primary reduction event is expected at the 4-nitro group. | pH, solvent, electrode material |

| Oxidation | Oxidation would likely occur on the acridone ring system, facilitated by the 2-methoxy group. | pH, solvent, electrode material |

| Mechanism | Predominantly outer-sphere electron transfer. | Molecular structure, solvent |

Catalytic Mechanisms Involving Acridone Scaffolds

The unique planar and electron-rich structure of the acridone scaffold allows it to participate in various catalytic and pseudo-catalytic processes, primarily through non-covalent interactions or by acting as a photosensitizer.

Enzyme Inhibition: Acridone derivatives are known to act as inhibitors for various enzymes, including kinases and acetylcholinesterase (AChE). rsc.orgnih.gov The inhibitory mechanism often involves the acridone moiety inserting into the enzyme's active site. Here, it can form π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, phenylalanine) and hydrogen bonds via its carbonyl group. rsc.orgnih.gov For example, in AChE inhibition, the acridone core can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). rsc.orgnih.gov

Photocatalysis: The acridone structure can act as a photosensitizer in chemical reactions. Upon absorbing light, it can reach an excited state and then transfer energy or an electron to a substrate, initiating a reaction. Acridine-based catalysts have been utilized in photocatalytic systems, for instance, in the dehydrodecarboxylation of fatty acids to produce olefins. mdpi.com In such systems, the acridone catalyst is part of a redox cycle, facilitating the conversion of substrates under light irradiation. mdpi.com

While specific catalytic applications of 9(10H)-Acridinone, 2-methoxy-4-nitro- have not been reported, its structure suggests potential activity. The methoxy and nitro substituents would modulate its electronic properties, potentially tuning its effectiveness as a photosensitizer or its binding affinity as an enzyme inhibitor.

Chemical Modification and Derivatization Strategies for Enhanced Functionality

Synthesis of Novel Analogs and Libraries Based on the Acridinone (B8587238) Scaffold

The synthesis of novel analogs and libraries based on the acridinone scaffold, including the 2-methoxy-4-nitro substituted variant, typically involves multi-step synthetic sequences. A common and versatile approach is the Ullmann condensation reaction, followed by a cyclization step. This method allows for the construction of the fundamental tricyclic acridone (B373769) core, which can then be further modified.

A general route to acridone derivatives involves the reaction of an appropriately substituted o-chlorobenzoic acid with an aniline (B41778) derivative. For the synthesis of the 2-methoxy-4-nitro-9-acridinone core, this would likely involve the condensation of 2-chloro-5-nitrobenzoic acid with 3-methoxyaniline, or a similar pairing of synthons, followed by a catalyzed cyclization to form the acridone ring. While specific libraries based on 9(10H)-Acridinone, 2-methoxy-4-nitro- are not extensively documented in publicly available literature, the synthesis of related acridone libraries demonstrates the feasibility of this approach. For instance, the synthesis of various N-substituted acridone derivatives has been achieved, indicating that the core structure is amenable to diversification. nih.gov

Alternative synthetic strategies include the synthesis of nitroacridinones from 2,1-benzisoxazole derivatives. researchgate.net This method provides another avenue for accessing the core structure, which can then be subjected to further functionalization to generate a library of analogs. The generation of a library would involve systematically varying the substituents at different positions of the acridone ring to explore the structure-activity relationships.

Table 1: Potential Synthetic Strategies for 9(10H)-Acridinone, 2-methoxy-4-nitro- Analogs

| Strategy | Description | Key Intermediates |

| Ullmann Condensation & Cyclization | Condensation of a substituted o-chlorobenzoic acid with an aniline, followed by cyclization to form the acridone core. | Substituted o-chlorobenzoic acids, Substituted anilines |

| From 2,1-Benzisoxazoles | Transformation of 2,1-benzisoxazole derivatives into nitroacridinones. | Substituted 2,1-benzisoxazoles |

Regioselective Functionalization at Various Positions (e.g., N10, C2, C4)

The ability to selectively introduce functional groups at specific positions of the 9(10H)-Acridinone, 2-methoxy-4-nitro- scaffold is crucial for fine-tuning its properties. The N10, C2, and C4 positions are of particular interest for modification.

N10-Functionalization: The nitrogen atom at the 10-position of the acridone ring is a common site for derivatization. N-alkylation can be achieved by treating the acridone with an appropriate alkyl halide in the presence of a base. For example, N-substituted 2-methoxy-9-acridone derivatives have been synthesized and characterized as bioimaging polarity probes. researchgate.net This demonstrates that the N10 position is accessible for modification even with the presence of other substituents on the aromatic rings. The synthesis of N10-substituted acridone-based derivatives as potential AKT inhibitors further highlights the importance and feasibility of N10-functionalization. nih.gov

C2- and C4-Functionalization: Regioselective functionalization of the carbon skeleton of the acridone ring, particularly at the C2 and C4 positions, presents a greater challenge due to the need for specific directing groups or activation strategies. While direct C-H functionalization on the 2-methoxy-4-nitro-acridinone is not well-documented, strategies developed for other heterocyclic systems can provide insights. For instance, in pyridine (B92270) chemistry, regioselective C4-alkylation has been achieved through the use of blocking groups or specific metalation techniques. chemrxiv.orgnih.gov Similar approaches could potentially be adapted for the acridone system. The inherent electronic properties of the 2-methoxy-4-nitro-acridinone will also influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. The electron-donating methoxy (B1213986) group at C2 and the electron-withdrawing nitro group at C4 will direct incoming reagents to specific positions.

Impact of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of the 9(10H)-Acridinone, 2-methoxy-4-nitro- scaffold are highly sensitive to the nature and position of its substituents. The interplay between the electron-donating methoxy group (-OCH3) at the C2 position and the electron-withdrawing nitro group (-NO2) at the C4 position establishes a push-pull system that significantly influences the molecule's absorption and emission characteristics.

Modification of this substitution pattern by introducing additional functional groups would further modulate these properties. For example, introducing stronger electron-donating groups could lead to a red-shift in the absorption and emission spectra, while adding more electron-withdrawing groups might cause a blue-shift. These effects are critical in the design of fluorescent probes and sensors, where specific photophysical properties are desired. While detailed studies on the substituent effects for this specific acridinone are limited, research on other aromatic systems provides a framework for predicting these changes. For instance, studies on substituted anthraquinones have demonstrated how different substituents can tune the photophysical properties of the core structure. orientjchem.org

Design and Synthesis of Chemosensors and Fluorescent Probes

The inherent fluorescence of the acridone scaffold makes it an attractive platform for the development of chemosensors and fluorescent probes. The 2-methoxy-4-nitro substitution pattern can be strategically exploited in the design of probes for specific analytes.

The nitro group at the C4 position can act as a fluorescence quencher. A common strategy for designing "turn-on" fluorescent probes involves the chemical transformation of the nitro group into an amino group in the presence of a specific analyte. This conversion disrupts the quenching mechanism and leads to a significant increase in fluorescence intensity. A probe based on a 10-methyl-2-nitro-acridone, for example, was developed for the detection of nitroreductase, where the reduction of the nitro group to an amine resulted in a fluorescence enhancement. researchgate.net This principle could be directly applied to the 2-methoxy-4-nitro-acridinone scaffold to design probes for various reductive processes or enzymes.

Furthermore, the acridone core can be functionalized with specific recognition moieties to create chemosensors for metal ions, anions, or biologically relevant molecules. The synthesis of acridone-based fluorescent probes for nitric oxide has been reported, demonstrating the versatility of this scaffold in sensor design. nih.govnih.gov By attaching a suitable receptor to the 2-methoxy-4-nitro-acridinone core, it is conceivable to develop novel sensors that leverage the unique electronic and photophysical properties of this substituted acridone.

Applications in Advanced Materials Science and Chemical Sensing

Integration into Organic Electronic Devices

The acridone (B373769) scaffold is a subject of interest in the field of organic electronics due to its inherent charge transport and emissive capabilities. The specific substitutions on the 9(10H)-Acridinone, 2-methoxy-4-nitro- molecule can be leveraged to tailor its properties for use in devices like organic light-emitting diodes (OLEDs).

While the benchmark hole transport material (HTM) in applications like perovskite solar cells is often a complex molecule like spiro-OMeTAD, research is active in identifying new, efficient, and cost-effective alternatives. rsc.orgnih.gov The design of HTMs frequently incorporates electron-rich aromatic units and moieties such as methoxy-substituted triphenylamines or carbazoles to facilitate the movement of positive charge carriers (holes). researchgate.netresearchgate.net Organic compounds featuring N,N-di(4-methoxyphenyl)aminophenyl units have demonstrated notable performance in solar cells. researchgate.net The core structure of 9(10H)-Acridinone, 2-methoxy-4-nitro-, containing an amine-like nitrogen within its heterocyclic system and a methoxy (B1213986) group, provides a basis for potential hole-transporting characteristics, although its direct application and efficacy would require specific experimental validation.

The strong fluorescence and chemiluminescence associated with the acridone and acridinium (B8443388) core structures make them highly suitable for use as emitters in OLEDs. researchgate.netresearchgate.net The emission of light in these devices relies on the radiative decay of an electronically excited state, a process at which acridone derivatives excel. researchgate.net The efficiency and color of the emitted light can be precisely controlled by the nature of chemical substituents on the acridine (B1665455) ring. The presence of both electron-donating (2-methoxy) and electron-withdrawing (4-nitro) groups on the 9(10H)-acridinone framework creates an intramolecular charge-transfer (ICT) character. This ICT is crucial for tuning the emission wavelength across the visible spectrum, a key requirement for developing full-color displays. The excited-state dynamics of such substituted acridones are a rich area of study, with the potential to yield highly efficient and color-pure emitters for next-generation lighting and display technologies. researchgate.net

Fluorescent Dyes and Pigments with Tunable Emission Characteristics

Acridine and acridone derivatives are a well-established class of fluorophores used in a multitude of applications due to their excellent photophysical properties, including high fluorescence quantum yields and long fluorescence lifetimes. researchgate.netgoogle.com The compound 9(10H)-Acridinone, 2-methoxy-4-nitro- belongs to this family and its specific substitution pattern allows for significant modulation of its optical properties.

The electronic and photophysical characteristics are heavily influenced by the substituents. For instance, the precursor molecule, 2-methoxy-4-nitroaniline (B147289), is a key intermediate in the synthesis of red azo dyes, highlighting the chromophoric nature of this substitution pattern. jayfinechem.com For the acridinone (B8587238) derivative, the interplay between the methoxy and nitro groups can induce significant charge-transfer character in the excited state. researchgate.net This can lead to desirable properties such as a large Stokes shift and sensitivity of the emission spectrum to the surrounding environment's polarity. Research on related N-substituted 2-methoxy-9-acridone derivatives has shown that their photophysics can be finely tuned, making them valuable as intracellular polarity probes for fluorescence imaging. researchgate.net The ability to alter the emission color and intensity based on molecular structure or environment is a hallmark of these compounds. researchgate.net

Table 1: Illustrative Photophysical Properties of Substituted Acridone/Acridine Derivatives

| Derivative Class | Excitation Max (nm) | Emission Max (nm) | Key Features |

|---|---|---|---|

| N-substituted 2-methoxy-9-acridones | Varies with substitution | Varies with substitution | Polarity-sensitive emission, long fluorescence lifetimes. researchgate.net |

| 9-Azido-4,5-dimethoxyacridine | UV | ~450 nm (Blue) | Strong fluorescence, useful as a synthetic intermediate. researchgate.net |

| 9-Phenyltriazole-4,5-dimethoxyacridine | UV | ~480 nm (Greenish-Blue) | High quantum yield, stable emissive properties. researchgate.net |

This table presents data for related acridine/acridone compounds to illustrate the general properties of the chemical class, as specific data for 9(10H)-Acridinone, 2-methoxy-4-nitro- is not available in the provided sources.

Application as Catalysts or Photocatalysts in Organic Transformations

Organic photocatalysts have emerged as powerful tools in modern organic synthesis, enabling a wide variety of chemical transformations under mild conditions using visible light. Acridinium salts, which can be derived from acridone precursors, are a prominent class of organic photocatalysts. chinesechemsoc.org They possess high excited-state energies and can act as potent single-electron transfer agents.

The synthesis of functionalized acridinium photocatalysts is key to tuning their redox potentials and, consequently, their reactivity and substrate scope. A modular synthesis approach allows for the creation of a library of catalysts with diverse properties. chinesechemsoc.org The 9(10H)-Acridinone, 2-methoxy-4-nitro- molecule could serve as a valuable precursor or scaffold for a new acridinium photocatalyst. The electronic influence of the methoxy and nitro groups would directly impact the electrochemical properties of the resulting acridinium salt, potentially leading to novel reactivity in photoredox catalysis.

Development of Smart Materials and Responsive Systems

"Smart materials" are designed to exhibit a significant and often reversible change in one or more of their properties in response to an external stimulus. nih.govnih.gov Crystalline materials with well-defined molecular arrangements can offer superior responsive performance compared to their amorphous counterparts. nih.gov The inherent fluorescence of the acridone core, combined with its sensitivity to the local environment, makes it an excellent building block for fluorescent smart materials.

The fluorescence of substituted acridones can be responsive to a variety of stimuli, including changes in pH, solvent polarity, and the presence of specific ions or molecules. researchgate.net For example, N-substituted 2-methoxy-9-acridone dyes have been successfully employed as probes that can quantitatively report on the micro-polarity within different compartments of living cells. researchgate.net This demonstrates a clear stimulus-response relationship, where the stimulus is the change in the chemical environment and the response is a measurable change in fluorescence. This principle can be extended to create sensors for various analytes or materials that change color or emission intensity upon exposure to heat, light, or mechanical force.

Future Directions and Emerging Research Avenues for 9 10h Acridinone, 2 Methoxy 4 Nitro

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of acridinones often involves methods like the Jourdan-Ullmann coupling, which can require harsh conditions and may not be environmentally benign. semanticscholar.org The future of synthesizing 9(10H)-Acridinone, 2-methoxy-4-nitro- lies in the adoption of green chemistry principles, emphasizing sustainability and efficiency.

Atom Economy: A key concept in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms into the final desired product. primescholars.comwikipedia.org The goal is to maximize the incorporation of starting materials into the product, thereby minimizing waste. wikipedia.org Addition reactions are considered highly atom-economical as they combine reactants without the loss of atoms. primescholars.com

Future synthetic strategies for 9(10H)-Acridinone, 2-methoxy-4-nitro- should prioritize high atom economy. This involves designing reaction pathways that avoid the use of stoichiometric reagents that end up as waste and instead favor catalytic approaches. primescholars.com

Sustainable Methodologies: Research is increasingly focused on developing cleaner and more efficient routes to acridone (B373769) derivatives. Promising methodologies include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is an efficient way to generate molecular diversity. nih.gov A Ce(IV)-catalyzed three-component reaction has been successfully used to create acridinone (B8587238) structures, a method that generates multiple C-C and C-N bonds in a streamlined process. nih.govsemanticscholar.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. jocpr.com It represents a more energy-efficient approach for cyclization reactions common in acridone synthesis. jocpr.com

Green Catalysts: Moving away from catalysts like concentrated H2SO4 or POCl3, future syntheses could employ environmentally friendly solid acid catalysts or Lewis acids like ZnCl2 under solvent-free conditions. jocpr.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Acridinone Synthesis

| Feature | Traditional Methods (e.g., Jourdan-Ullmann) | Emerging Sustainable Methods |

| Principle | Stepwise condensation and cyclization | One-pot multicomponent reactions, microwave-assisted cyclization |

| Catalysts | Strong acids (H2SO4), POCl3 | Lewis acids (ZnCl2), solid acids, Ce(IV) salts |

| Conditions | Often harsh, high temperatures | Milder conditions, reduced reaction times |

| Atom Economy | Moderate to low | Potentially high, especially in addition-type MCRs |

| Environmental Impact | Higher waste generation | Reduced waste, use of greener solvents/catalysts |

Advanced Integration of Computational and Experimental Studies

To accelerate the discovery of new applications for 9(10H)-Acridinone, 2-methoxy-4-nitro-, a multidisciplinary approach combining computational modeling with experimental validation is essential. This synergy can provide deep insights into the molecule's properties and guide the design of new derivatives with tailored functions.

For the related 2-methoxy-9-acridone dyes, such a combined strategy has been effectively used to understand the complex relationship between the molecule's photophysics and its microenvironment, enabling its use as an intracellular polarity probe. researchgate.net Computational chemistry can predict key parameters like molecular orbital energies, electronic transitions, and solvent effects, which can then be verified and refined through spectroscopic experiments. researchgate.net For 9(10H)-Acridinone, 2-methoxy-4-nitro-, this integrated approach could be used to:

Predict its absorption and emission spectra.

Model its interaction with biological targets, such as DNA or specific enzymes.

Understand the influence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on its electronic structure and reactivity.

Exploration of Novel Mechanistic Pathways in Complex Chemical Systems

The specific substitution pattern of 9(10H)-Acridinone, 2-methoxy-4-nitro- suggests the potential for unique reactivity and involvement in complex chemical pathways. The nitro group, in particular, is known to participate in single electron-transfer processes, which can facilitate certain types of reactions like dehydrogenation. semanticscholar.org

Future research should aim to elucidate the precise mechanistic roles of the methoxy and nitro functional groups. This could involve:

Kinetic Studies: Performing kinetic isotope effect studies to understand the rate-determining steps in reactions involving this molecule. researchgate.net

Intermediate Trapping: Designing experiments to isolate or detect transient intermediates, providing direct evidence for proposed reaction mechanisms.

In Situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time, offering insights into the structural evolution of the reactants into products.

Understanding these pathways is crucial for optimizing reaction conditions for its synthesis and for comprehending its mode of action in biological or material science applications.

Expansion into New Frontier Areas of Material Science

The inherent photophysical properties of the acridinone core make it an attractive scaffold for advanced materials. semanticscholar.org Acridinone derivatives are being explored for their high fluorescence quantum yields and are finding applications as luminescent probes and photoluminescent materials. semanticscholar.org

A particularly exciting frontier is the development of materials for organic light-emitting diodes (OLEDs). Recently, an acridin-9(10H)-one derivative was used to create a novel thermally activated delayed fluorescence (TADF) compound. rsc.org This material exhibited excellent performance in an OLED, with high efficiency and a low turn-on voltage. rsc.org

The unique electronic profile of 9(10H)-Acridinone, 2-methoxy-4-nitro-, with its push-pull character (donating methoxy group, withdrawing nitro group), could be advantageous for creating new materials with tailored optoelectronic properties. Future research could explore its potential as:

TADF Emitters: The electronic push-pull nature may facilitate the reverse intersystem crossing (RISC) process necessary for TADF.

Non-linear Optical (NLO) Materials: Molecules with significant charge asymmetry often exhibit NLO properties, which are useful in telecommunications and optical computing.

Chemosensors: The fluorescence of the acridinone core could be modulated by the presence of specific analytes, allowing for the design of sensitive and selective sensors.

Opportunities in Interdisciplinary Research Collaborations

The diverse potential of 9(10H)-Acridinone, 2-methoxy-4-nitro- necessitates a collaborative approach, bridging multiple scientific disciplines. Its applications span from medicine to materials science, creating rich opportunities for synergy.

Table 2: Potential Interdisciplinary Collaborations

| Collaborating Fields | Research Focus Area | Potential Outcome |

| Organic Chemistry & Chemical Engineering | Development of scalable, sustainable synthetic routes. | Cost-effective, environmentally friendly production for further study. |

| Computational Chemistry & Spectroscopy | Modeling and characterizing photophysical and electronic properties. | Rational design of new derivatives for specific applications (e.g., bioimaging, OLEDs). researchgate.net |

| Medicinal Chemistry & Molecular Biology | Investigating interactions with biological targets (e.g., DNA, enzymes). | Discovery of new therapeutic agents with novel mechanisms of action. |

| Material Science & Physics | Fabrication and testing of electronic devices (e.g., OLEDs, sensors). | Creation of next-generation materials with enhanced performance. rsc.org |

By fostering these collaborations, the scientific community can fully explore the fundamental properties and potential applications of 9(10H)-Acridinone, 2-methoxy-4-nitro-, paving the way for innovations in health, technology, and materials science.

Q & A

Q. What strategies improve metabolic stability in acridinone-based drug candidates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.